molecular formula C6H6N4OS B2493284 7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one CAS No. 40535-03-3

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one

Cat. No. B2493284
CAS RN: 40535-03-3
M. Wt: 182.2
InChI Key: UYLOFYWUZSKRDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-d][1,2,4]triazines, a category to which our compound of interest belongs, involves several methods, including one-step reactions from specific starting materials or alternative multi-step reactions that yield various derivatives through different intermediates. For instance, pyrazolo[1,5-a]-[1,3,5]-triazines have been obtained efficiently from S, S-diethyl aroyliminodithiocarbonates and 5-amino-3-methylpyrazole through a direct one-step reaction or by an alternative two-step reaction from aroyl isothiocyanates, leading to thiourea derivatives which, after further reactions, afford the desired compounds (Insuasty et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-d][1,2,4]triazines has been elucidated through various analytical techniques, including X-ray crystallography. These studies reveal the precise geometric parameters and crystal systems in which these compounds crystallize. For example, the crystal and molecular structure of a closely related compound, 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was determined, showcasing its monoclinic system and planar conformation, which is stabilized by intramolecular interactions (Mojzych et al., 2005).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-d][1,2,4]triazines under various conditions has been explored, demonstrating their potential in synthesizing biologically active compounds. For example, 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles were synthesized via a three-component reaction, indicating the versatility and reactivity of this class of compounds in facilitating the generation of compound libraries for drug discovery (Lim et al., 2015).

Scientific Research Applications

Microwave-Assisted Synthesis of Fused 1,2,4-Triazines

7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one and its derivatives have been synthesized using microwave irradiation, indicating a rapid and efficient method of production. These compounds have shown cytotoxic activity against different cancer cell lines, suggesting potential applications in cancer treatment (Saad, Youssef, & Mosselhi, 2011).

Reactivity and Synthesis of Derivatives

The compound's reactivity has been explored, leading to the synthesis of various derivatives by reacting with different agents. These derivatives are structurally confirmed through spectral data and could have pharmacological applications (Mironovich & Shcherbinin, 2014).

Nucleophilic Substitution Reactions

Studies have examined the reactions of the compound at the nitrogen atom of the heterocycle and at the mercapto group, indicating its versatile reactivity which can be harnessed for creating bioactive molecules (Mironovich & Shcherbinin, 2016).

Biological Activities and Applications

Potential Antimicrobial Agents

Compounds synthesized from this compound have shown antibacterial and antifungal activity against a variety of microorganisms. These findings suggest the compound's utility in developing new antimicrobial agents (Ashok & Holla, 2007).

Synthetic Utility in Pharmacologically Significant Compounds

The compound has been utilized as a building block for a diverse range of fused [1,2,4]triazoles with pharmacological interest. This indicates its importance in the synthesis of functionalized heterocyclic compounds used in pharmaceuticals (Riyadh, Abolibda, Sayed, & Gomha, 2022).

Structural Studies

X-ray Crystallography for Structure Elucidation

The crystal and molecular structure of derivatives have been reported, revealing insights into the compound's molecular conformation and intermolecular interactions, which are essential for understanding its chemical and biological properties (Mojzych, Karczmarzyk, & Rykowski, 2005).

Future Directions

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . This work not only underscores the synthetic utility of the devised protocol but also highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

properties

IUPAC Name

2-methyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-3-2-4-5(11)7-8-6(12)10(4)9-3/h2H,1H3,(H,7,11)(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLOFYWUZSKRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C(=O)NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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